tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate
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Overview
Description
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1-methylcyclopentyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants and solvents, as well as more robust equipment to handle the increased scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacological agent.
Biological Studies: Used in studies to understand its biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
- tert-Butyl N-(3-hydroxy-1-methylcyclohexyl)carbamate
Uniqueness
tert-Butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its cyclobutyl and cyclohexyl analogs .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h8,13H,5-7H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTWGKRXKFXYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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